(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a pyrene core and boronic acid functionalities. These features make it valuable in organic electronics, fluorescence studies, and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups to the pyrene core.
Scientific Research Applications
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in fluorescence studies due to its strong luminescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of organic electronic devices and sensors.
Mechanism of Action
The mechanism by which (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and catalysis applications. The pyrene core contributes to its fluorescence properties, which are exploited in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- Pyrene-2,7-diboronic acid, pinacol ester
Uniqueness
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is unique due to its specific combination of boronic acid groups and a pyrene core. This combination enhances its reactivity and fluorescence properties, making it more versatile compared to other similar compounds.
Properties
CAS No. |
688756-58-3 |
---|---|
Molecular Formula |
C22H24B2O5 |
Molecular Weight |
390.05 |
IUPAC Name |
[7-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]pyren-2-yl]boronic acid |
InChI |
InChI=1S/C22H24B2O5/c1-21(2,25)22(3,4)29-24(28)18-11-15-7-5-13-9-17(23(26)27)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-28H,1-4H3 |
InChI Key |
IGNCQVHDQNNZMS-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)OC(C)(C)C(C)(C)O)(O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.